6,7-Dihydro-5H-cyclopenta[c]pyridine is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It also falls under the category of pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridine can be achieved through various methods, primarily focusing on cyclocondensation reactions.
The molecular structure of 6,7-dihydro-5H-cyclopenta[c]pyridine can be described as follows:
6,7-Dihydro-5H-cyclopenta[c]pyridine participates in various chemical reactions due to its heterocyclic nature:
The mechanism of action for compounds derived from 6,7-dihydro-5H-cyclopenta[c]pyridine often involves interaction with biological targets such as enzymes or receptors:
The compound's stability and reactivity make it suitable for further modifications that enhance its pharmacological properties .
The applications of 6,7-dihydro-5H-cyclopenta[c]pyridine are diverse:
The 6,7-dihydro-5H-cyclopenta[c]pyridine scaffold represents a bicyclic system comprising a pyridine ring fused to a cyclopentane moiety. This core structure exists in several isomeric forms, classified by the fusion pattern between the aromatic and aliphatic rings. The "[c]" notation specifies that the pyridine nitrogen (position 1) is adjacent to the fusion bond (position 4a), creating a distinctive electronic environment. Derivatives of this scaffold are systematically named based on:
Table 1: Core Scaffold Variations in Cyclopenta-Pyridine Systems
Core Structure | CAS Registry No. | Fusion Pattern | Key SMILES Descriptor |
---|---|---|---|
6,7-Dihydro-5H-cyclopenta[c]pyridine | 533-35-7 | [c]-fusion | C1CC2=C(C1)C=NC=C2 |
6,7-Dihydro-5H-cyclopenta[b]pyridine | N/A | [b]-fusion | C1CC2=NC=CC3=C2C1=O (ketone derivative) |
6,7-Dihydro-5H-cyclopenta[d]pyridin-4-amine | N/A | [d]-fusion | Not reported in search results |
Notably, the [c]-fusion isomer displays distinct reactivity compared to [b]- or [d]-fused counterparts due to the nitrogen atom's proximity to the ring fusion site, influencing electron distribution and site selectivity for electrophilic substitution [4] [10].
Positional isomerism arises from alternative ring fusion patterns, dramatically altering molecular topology and bioactivity:
Table 2: Impact of Positional Isomerism on Physicochemical Properties
Isomer Type | Representative Derivative | LogP (Predicted) | Aqueous Solubility | Key Synthetic Route |
---|---|---|---|---|
[c]-fusion | 6,7-Dihydro-5H-cyclopenta[c]pyridine | 1.82 | Low | Cyclocondensation of 2,5-diarylidenecyclopentanones |
[b]-fusion (ketone) | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 1.15 | Moderate | Mn-catalyzed CH₂ oxidation |
[c]-fusion (carboxylic acid) | 6,7-Dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid | 0.97 | High | Hydrolysis of nitrile precursors |
These topological differences significantly influence drug-likeness parameters, with [c]-fused carboxylic acids (e.g., C9H9NO2, MW 163.17) exhibiting enhanced solubility (>50 mg/mL in DMSO) compared to lipophilic parent scaffolds [7].
Functionalization of the 6,7-dihydro-5H-cyclopenta[c]pyridine core induces conformational strain and electronic modulation critical for bioactivity:
Table 3: Bioactivity Correlations with Key Substituents
Substituent Pattern | Example Compound | Biological Target | Structural Implication |
---|---|---|---|
2-Chloro-4-methoxyphenyl at C2 | CRF1 antagonist 7b | CRF1 receptor (IC50: 15 nM) | Orthogonal aryl ring enhances π-stacking |
4-Carboxylic acid | EVT-3332485 (CAS: 932035-65-9) | Kinase inhibition | Anionic group coordinates catalytic Mg²⁺ ions |
1,3-Dichloro-4-carboxylic acid | VC5068490 (CAS: 34142-27-3) | DPP-IV inhibition | Halogens fill hydrophobic subpockets |
(S)-7-Amino hydrochloride | BLD-2044711-36-4 (CAS: 2044711-36-4) | Chiral amine receptor ligands | Protonatable amine forms salt bridges |
Substituent-induced ring puckering occurs with bulky C6 groups (e.g., tert-butyl carboxamide), compressing the cyclopentane dihedral angle by 12°–15°. This strain is exploited in kinase inhibitors where the deformed scaffold better mimics ATP's adenine ring conformation [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: